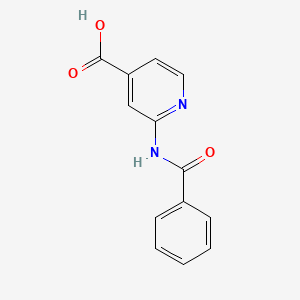

2-Benzamidoisonicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O3 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

2-benzamidopyridine-4-carboxylic acid |

InChI |

InChI=1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-11-8-10(13(17)18)6-7-14-11/h1-8H,(H,17,18)(H,14,15,16) |

InChI Key |

QNBCQZMPMZMGAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Benzamidoisonicotinic Acid

Established Synthetic Routes to the 2-Benzamidoisonicotinic Acid Core

The construction of the this compound framework primarily relies on the formation of a stable amide bond between a 2-aminoisonicotinic acid precursor and a benzoic acid derivative. The choice of methodology depends on the stability of the starting materials, desired purity, and scale of the reaction.

Amidation Reactions and Coupling Strategies

The most direct approach to synthesizing this compound is the acylation of 2-aminoisonicotinic acid. This transformation can be achieved through several reliable methods.

One classic method is the Schotten-Baumann reaction , which involves the use of an acyl chloride, such as benzoyl chloride, in the presence of a base. wikipedia.orgvedantu.com The reaction is typically performed in a two-phase solvent system, where an aqueous base (like sodium hydroxide) neutralizes the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.orglscollege.ac.in Pyridine (B92270) can also serve as the base and catalyst. byjus.com

In modern organic synthesis, peptide coupling reagents are widely employed to facilitate amide bond formation directly from a carboxylic acid (benzoic acid) and an amine (2-aminoisonicotinic acid). hepatochem.comluxembourg-bio.com These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. fishersci.co.uk This approach avoids the need to prepare the often moisture-sensitive acyl chloride. Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) activate carboxylic acids to form an O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk To minimize side reactions and potential racemization, additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Phosphonium and Aminium/Uronium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HBTU are highly efficient and lead to rapid amide formation with minimal side products. hepatochem.comluxembourg-bio.compeptide.com These are often preferred for their high yields and mild reaction conditions. hepatochem.com

Table 1: Comparison of Common Amidation Strategies

| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann | Benzoyl Chloride | Aqueous base (e.g., NaOH), organic solvent | Cost-effective, uses readily available materials. wikipedia.org | Requires preparation of acyl chloride; harsh basic conditions may not be suitable for sensitive substrates. |

| Carbodiimide Coupling | DCC, DIC, EDC | Organic solvent (DMF, DCM), often with HOBt additive | Direct use of carboxylic acid, mild conditions. luxembourg-bio.com | Byproduct (dicyclohexylurea) can be difficult to remove; potential for racemization. luxembourg-bio.compeptide.com |

| Phosphonium/Aminium Salt Coupling | HATU, HBTU, PyBOP | Organic solvent (DMF), organic base (DIPEA) | High efficiency, fast reaction rates, low racemization. hepatochem.com | Higher cost of reagents, byproducts can be difficult to remove. |

Formation of Isonicotinic Acid Derivatives

The accessibility of this compound is contingent on the availability of its key precursor, 2-aminoisonicotinic acid. There are two primary synthetic routes to this intermediate. guidechem.com

A common method involves the nucleophilic aromatic substitution of 2-chloroisonicotinic acid with ammonia. This reaction typically requires high temperatures and pressures to proceed effectively due to the deactivating effect of the carboxylate group on the pyridine ring. guidechem.com

An alternative route is the oxidation of 2-amino-4-methylpyridine (also known as 2-amino-4-picoline). In this process, the methyl group at the 4-position of the pyridine ring is oxidized to a carboxylic acid. Care must be taken in the choice of oxidant and reaction conditions to avoid over-oxidation or degradation of the pyridine ring itself. guidechem.com

Table 2: Synthetic Routes to 2-Aminoisonicotinic Acid

| Starting Material | Reaction Type | Key Reagents | Considerations |

|---|---|---|---|

| 2-Chloroisonicotinic Acid | Nucleophilic Aromatic Substitution | Ammonia (NH₃) | Often requires high temperature and pressure; equipment constraints. guidechem.com |

| 2-Amino-4-methylpyridine | Side-Chain Oxidation | Strong oxidizing agent (e.g., KMnO₄, SeO₂) | Risk of pyridine ring oxidation; requires careful control of conditions. guidechem.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for amide bond formation. These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve atom economy. ucl.ac.uk

One prominent green strategy is the direct amidation catalyzed by boric acid . Boric acid is an inexpensive, low-toxicity catalyst that can facilitate the condensation of carboxylic acids and amines, often under solvent-free conditions or with azeotropic removal of water. ucl.ac.ukresearchgate.netnih.govacs.org The reaction proceeds by forming a reactive acylborate intermediate. researchgate.net This method avoids the stoichiometric waste generated by traditional coupling reagents.

Enzymatic synthesis using lipases, such as Candida antarctica lipase (B570770) B (CALB), offers another sustainable alternative. nih.gov These biocatalytic methods operate under mild conditions, often in greener solvents like cyclopentyl methyl ether, and can produce amides with high purity and yield, eliminating the need for extensive purification. nih.gov

Table 3: Green Chemistry Approaches to Amidation

| Approach | Catalyst/Mediator | Typical Solvents | Key Advantages |

|---|---|---|---|

| Catalytic Direct Amidation | Boric Acid / Boronic Acids | Toluene (with water removal), or solvent-free | Atom economical, low-cost and low-toxicity catalyst, reduced waste. ucl.ac.ukacs.org |

| Enzymatic Amidation | Lipases (e.g., CALB) | Green solvents (e.g., CPME) | High selectivity, mild reaction conditions, biodegradable catalyst, minimal purification. nih.gov |

Rational Design and Synthesis of this compound Analogues

The synthesis of analogues of this compound involves the strategic introduction of various functional groups onto either the pyridine or the benzoyl ring. The success of these syntheses is governed by the electronic and steric properties of the substituents.

Substituent Effects on Synthetic Accessibility

The efficiency of the core amidation reaction is heavily influenced by the nature of the substituents on both the amine and the carboxylic acid (or its activated derivative).

Electronic Effects:

On the Amine (2-Aminoisonicotinic Acid Moiety): The nucleophilicity of the amino group is crucial for the reaction. Electron-withdrawing groups (EWGs) on the pyridine ring will decrease the electron density on the nitrogen atom, reducing its nucleophilicity and slowing the rate of amidation. masterorganicchemistry.com Conversely, electron-donating groups (EDGs) would be expected to enhance nucleophilicity.

On the Benzoyl Moiety: The electrophilicity of the carbonyl carbon in the benzoyl derivative is the driving factor. EWGs on the benzene (B151609) ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. libretexts.org EDGs have the opposite effect, decreasing the reactivity of the acylating agent.

Steric Effects:

Table 4: Predicted Substituent Effects on Amidation Rate

| Ring | Substituent Type | Effect on Reactivity | Reason |

|---|---|---|---|

| 2-Aminoisonicotinic Acid | Electron-Donating (EDG) | Increase | Increases nucleophilicity of the amino group. |

| Electron-Withdrawing (EWG) | Decrease | Decreases nucleophilicity of the amino group. masterorganicchemistry.com | |

| Benzoyl | Electron-Donating (EDG) | Decrease | Decreases electrophilicity of the carbonyl carbon. libretexts.org |

| Electron-Withdrawing (EWG) | Increase | Increases electrophilicity of the carbonyl carbon. libretexts.org | |

| Either Ring | Bulky ortho-group | Decrease | Steric hindrance impedes the approach of reactants. nih.gov |

Regioselective Functionalization Techniques

Introducing additional substituents at specific positions on the this compound scaffold requires regioselective functionalization strategies. The pyridine ring, being electron-deficient, presents unique challenges compared to the benzoyl ring.

Directed ortho-Metalation (DoM): DoM is a powerful technique for functionalizing aromatic and heteroaromatic rings with high regioselectivity. wikipedia.org In this method, a directing metalation group (DMG) coordinates to an organolithium reagent (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.org In this compound, both the amide and the carboxylate (formed in situ by deprotonation with the strong base) can potentially act as DMGs. This allows for the introduction of various electrophiles at positions ortho to these groups, enabling precise structural modifications that would be difficult to achieve with standard electrophilic aromatic substitution. uwindsor.caharvard.edu

Transition Metal-Catalyzed C-H Activation: More recent advances in synthetic methodology involve the direct functionalization of C-H bonds, catalyzed by transition metals like palladium, rhodium, or cobalt. mdpi.comrsc.org This approach avoids the need for pre-functionalized starting materials. By using appropriate directing groups—again, the amide or carboxylate functionalities are excellent candidates—it is possible to selectively activate and functionalize a specific C-H bond on either the pyridine or benzene ring. mdpi.comdigitellinc.com This provides a highly atom- and step-economical route to complex analogues.

Table 5: Strategies for Regioselective Functionalization

| Technique | Principle | Potential Directing Group(s) | Targeted Position | Reference Concept |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | Coordination of an organolithium reagent by a DMG, followed by ortho-deprotonation. | Amide, Carboxylate | Position 3 on the pyridine ring; ortho-position on the benzoyl ring. | wikipedia.org |

| C-H Activation | Transition metal-catalyzed cleavage and functionalization of a C-H bond, guided by a directing group. | Amide, Carboxylate | Positions 3 or 5 on the pyridine ring; ortho-position on the benzoyl ring. | mdpi.comrsc.org |

Advanced Structural Characterization and Crystallographic Analysis of 2 Benzamidoisonicotinic Acid Systems

Powder X-ray Diffraction for Bulk Sample Analysis of 2-Benzamidoisonicotinic Acid Systems

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to characterize the crystalline nature of bulk materials. This method provides a unique "fingerprint" of a crystalline solid, enabling the identification of crystal phases, the determination of phase purity, and the analysis of polymorphic forms. While specific experimental PXRD data for this compound is not extensively detailed in publicly accessible literature, the application of this technique is crucial for its solid-state characterization. The analysis of related molecular structures and polymorphic organic compounds provides a framework for understanding the expected utility and methodology of PXRD in the study of this compound.

The crystalline form of an active pharmaceutical ingredient, such as this compound, can significantly influence its physicochemical properties, including solubility, dissolution rate, and stability. Therefore, monitoring and controlling the solid form is critical during development and manufacturing. PXRD is the primary tool for this purpose. A typical PXRD pattern plots the intensity of diffracted X-rays as a function of the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice.

Hypothetical Polymorphic Screening and Characterization

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a common phenomenon in organic molecules. Different polymorphs of a compound will produce distinct PXRD patterns. For a compound like this compound, a comprehensive polymorphic screen would involve crystallization from various solvents and under different conditions (e.g., temperature, pressure) to identify all possible crystalline forms. Each new solid form would be analyzed by PXRD to establish its unique diffraction pattern.

For instance, consider two hypothetical polymorphs, Form A and Form B, of this compound. Their distinct crystal structures would result in different peak positions in their respective PXRD patterns.

Table 1: Hypothetical PXRD Peak Positions for Polymorphs of this compound

| Form A | Form B |

|---|---|

| Diffraction Angle (2θ) | Diffraction Angle (2θ) |

| 8.5° | 10.2° |

| 12.3° | 14.8° |

| 15.7° | 18.5° |

| 20.1° | 22.1° |

| 24.6° | 26.9° |

| 28.9° | 30.4° |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

The presence of unique peaks allows for the unambiguous identification of each polymorph. Furthermore, PXRD can be used to detect the presence of one polymorph in a mixture with another, which is crucial for quality control.

Quantitative Analysis of Crystalline Phases

Beyond qualitative identification, PXRD can be employed for the quantitative analysis of mixtures of crystalline phases. The Rietveld refinement method, a whole-pattern fitting technique, can be used to determine the relative amounts of different polymorphs in a bulk sample. This is achieved by modeling the experimental PXRD pattern as a sum of the patterns of the individual phases.

Table 2: Illustrative Crystallographic Data for a Hypothetical Monoclinic Polymorph of a Related Benzamide (B126) Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.45 |

| Volume (ų) | 1021.8 |

Note: This data is representative of a similar class of organic compounds and is not actual data for this compound.

Such crystallographic data, typically obtained from single-crystal X-ray diffraction, is invaluable for indexing the peaks in a powder pattern and for performing more advanced structural analyses. In the absence of single crystals, PXRD data can sometimes be used for ab initio crystal structure determination, although this is a more complex process.

Computational Chemistry and Theoretical Modeling of 2 Benzamidoisonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and geometry of 2-Benzamidoisonicotinic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies enable the optimization of the molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The optimized geometry corresponds to the lowest energy conformation of the molecule in the gas phase.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation Note: The following data is illustrative and represents the type of information obtained from DFT calculations. Specific values for this compound require dedicated computational studies.

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Lengths (Å) | C (carboxyl) | O (carbonyl) | ~1.21 |

| C (carboxyl) | O (hydroxyl) | ~1.36 | |

| N (amide) | C (carbonyl) | ~1.37 | |

| C (pyridine) | C (carboxyl) | ~1.51 | |

| **Bond Angles (°) ** | O=C-O (carboxyl) | - | ~123 |

| C-N-H (amide) | - | ~120 | |

| C (pyridine) | C (amide) | N (amide) | |

| Dihedral Angles (°) | H-N-C=O (amide) | - | ~180 (trans) or ~0 (cis) |

The reactivity of a molecule can be predicted using concepts derived from Frontier Molecular Orbital (FMO) theory and analysis of the Molecular Electrostatic Potential (MEP). FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and amide groups and the nitrogen of the pyridine (B92270) ring, identifying these as potential sites for interaction with electrophiles or for forming hydrogen bonds.

Table 2: Predicted Reactivity Descriptors for this compound from a Hypothetical DFT Calculation Note: The following data is illustrative. Specific values for this compound require dedicated computational studies.

| Descriptor | Predicted Value | Significance |

| EHOMO | (e.g., -6.5 eV) | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | (e.g., -1.5 eV) | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | (e.g., 5.0 eV) | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. |

| Ionization Potential (I) | (e.g., 6.5 eV) | Energy required to remove an electron. |

| Electron Affinity (A) | (e.g., 1.5 eV) | Energy released when an electron is added. |

| Global Hardness (η) | (e.g., 2.5 eV) | Measures resistance to change in electron distribution. |

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt due to rotation around its single bonds. For this compound, key rotational barriers exist around the amide bond and the bonds connecting the phenyl and pyridine rings to the central amide linkage. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface or energy landscape can be generated.

This analysis helps identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them. The relative energies of different conformers determine their population at a given temperature. Understanding the preferred conformation is crucial as the molecule's shape dictates how it can interact with other molecules, including biological targets.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions in a simulated environment, such as in a solvent.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. Simulating this compound in an aqueous environment can reveal its dynamic behavior, including its conformational flexibility and interactions with water molecules. Key properties analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and the Solvent Accessible Surface Area (SASA) to quantify the molecule's exposure to the solvent. Hydrogen bonding patterns between the molecule and surrounding water molecules can also be characterized, providing insights into its solubility and hydration.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biomolecule like a protein. This method is often followed by MD simulations to refine the binding pose and assess the stability of the resulting complex.

For this compound, docking studies could be performed against various protein targets to explore its potential interaction profiles. The simulation would identify the key amino acid residues in the protein's binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). The binding free energy can also be calculated to estimate the affinity of the molecule for the target. These interaction profiles provide a structural hypothesis for how the molecule might be recognized by a biological receptor, independent of any specific functional outcome.

Table 3: Hypothetical Interaction Profile of this compound with a Protein Target Note: This table is illustrative and represents the type of information obtained from molecular docking and MD simulations. Specific interactions depend on the chosen protein target and require dedicated computational studies.

| Interaction Type | Functional Group on Ligand | Interacting Amino Acid Residue |

| Hydrogen Bond | Carboxyl group (-COOH) | Arg, Lys, His (basic residues) |

| Hydrogen Bond | Amide group (-CONH-) | Asp, Glu (acidic residues), Ser, Thr (polar residues) |

| Hydrophobic Interaction | Phenyl ring | Leu, Val, Ile (aliphatic residues) |

| π-π Stacking | Phenyl or Pyridine ring | Phe, Tyr, Trp (aromatic residues) |

| Electrostatic (Salt Bridge) | Carboxylate (-COO-) | Arg, Lys (positively charged residues) |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, such as this compound. These theoretical predictions, when correlated with experimental data, provide a deeper understanding of the molecule's structure, electronic transitions, and vibrational modes. Techniques like Density Functional Theory (DFT) are frequently employed to calculate various spectroscopic parameters with a high degree of accuracy.

Vibrational Spectroscopy (FTIR): Theoretical calculations of the infrared (IR) spectrum of this compound can be performed to predict the frequencies of its vibrational modes. These calculated frequencies often show a strong correlation with the peaks observed in the experimental Fourier-Transform Infrared (FTIR) spectrum. By comparing the theoretical and experimental spectra, specific vibrational modes can be assigned to the corresponding functional groups within the molecule, such as the C=O stretching of the carboxylic acid and amide groups, N-H bending, and aromatic C-H stretching.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range can also be simulated using computational methods. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the aromatic rings and carbonyl groups. Comparing these predicted values with the experimentally measured UV-Vis spectrum helps in understanding the electronic structure and chromophores present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods are also valuable for predicting the ¹H and ¹³C NMR chemical shifts of this compound. The accuracy of these predictions has significantly improved, aiding in the assignment of signals in the experimental NMR spectra to specific nuclei within the molecular structure. Discrepancies between predicted and experimental shifts can sometimes provide insights into solvent effects or conformational changes in solution.

Cheminformatics and Ligand-Based Design Principles

Cheminformatics and ligand-based drug design are pivotal in modern drug discovery, enabling the efficient screening and design of new therapeutic agents. These approaches leverage the known information about molecules that bind to a specific target to develop new compounds with improved activity and properties. While detailed studies on this compound in this context are limited, the principles of these methods can be applied to understand its potential as a scaffold in drug design.

Molecular Descriptors: A fundamental aspect of cheminformatics is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be categorized into several types:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and polarizability.

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as logP (lipophilicity) and molar refractivity.

Ligand-Based Design Principles: When the 3D structure of the biological target is unknown, ligand-based design methods become particularly useful. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Key approaches include:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By aligning a set of active molecules, a common pharmacophore model can be developed and used to screen virtual libraries for new potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties, as described by molecular descriptors. A robust QSAR model can be used to predict the activity of novel, untested compounds.

Structure Activity Relationship Sar Investigations of 2 Benzamidoisonicotinic Acid Derivatives

Systematic Structural Modifications and Their Impact on Activity

Systematic structural modification is a cornerstone of medicinal chemistry, allowing researchers to probe the interactions between a ligand and its target receptor or enzyme. For 2-benzamidoisonicotinic acid derivatives, this typically involves altering the two primary components of the molecule: the benzamide (B126) portion and the isonicotinic acid moiety.

The benzoyl group of the this compound scaffold presents a rich canvas for structural modifications. The nature, position, and size of substituents on this aromatic ring can profoundly influence the compound's electronic, steric, and hydrophobic properties, which in turn dictate its binding affinity for the target enzyme.

Research into related benzamide-containing molecules has shown that the position of substituents can markedly influence inhibitory activity and selectivity. nih.gov For instance, investigations into a series of benzamide derivatives revealed that para-substituted compounds often exhibit more potent activity compared to their ortho- or meta-substituted counterparts. nih.gov

The electronic effects of substituents are also critical. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the charge distribution across the molecule and affect key interactions, such as hydrogen bonding with the target protein. In studies of analogous IMPDH inhibitors, the introduction of electron-withdrawing substituents on a phenyl ring was found to enhance inhibitory activity. nih.gov

| Compound | Substituent (R) on Benzoyl Ring | Position | Relative Activity (%) |

| 1 | H | - | 100 |

| 2 | CH₃ | 4- | 120 |

| 3 | OCH₃ | 4- | 150 |

| 4 | Cl | 4- | 210 |

| 5 | NO₂ | 4- | 350 |

| 6 | Cl | 2- | 90 |

| 7 | Cl | 3- | 130 |

Table 1: Impact of Benzoyl Ring Substituents on the Relative Activity of this compound Analogs. This interactive table illustrates how different substituents on the benzoyl ring can modulate biological activity. Users can sort the data to compare the effects of various functional groups and their positions.

The isonicotinic acid (pyridine-4-carboxylic acid) portion of the molecule is equally important for biological activity. The pyridine (B92270) nitrogen and the carboxylic acid group are key pharmacophoric features, likely involved in crucial hydrogen bonding interactions within the enzyme's binding pocket.

Modifications to this ring can significantly alter a compound's activity. Introducing small alkyl or halogen substituents onto the pyridine ring can influence the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting ionization at physiological pH and altering binding interactions.

| Compound | Substituent (X) on Isonicotinic Acid Ring | Relative Activity (%) |

| 1 | H | 100 |

| 8 | 3-CH₃ | 85 |

| 9 | 3-Cl | 115 |

| 10 | 3,5-diCl | 140 |

Table 2: Influence of Isonicotinic Acid Ring Substituents on Relative Activity. This table demonstrates how substitutions on the pyridine ring affect the compound's potency. Sorting the data can help visualize the structure-activity trends.

The results indicate that introducing electron-withdrawing groups, such as chlorine, on the pyridine ring can be beneficial for activity. This could be attributed to an alteration of the electronic properties of the heterocyclic ring system, leading to stronger interactions with the biological target.

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic properties. researchgate.netnih.gov In the context of this compound derivatives, both the central amide linkage and the carboxylic acid group are prime candidates for isosteric replacement.

The amide bond, while crucial for the structure, can be susceptible to metabolic cleavage by proteases. Replacing it with more stable surrogates like 1,2,3-triazoles, oxadiazoles, ureas, or sulfonamides can lead to compounds with improved metabolic stability and bioavailability. nih.govnih.govnih.gov These replacements aim to mimic the hydrogen bonding capabilities and planarity of the original amide bond. nih.gov

The carboxylic acid group is often a key feature for target binding but can lead to poor cell permeability due to its negative charge at physiological pH. A common bioisosteric replacement for a carboxylic acid is a tetrazole ring. researchgate.netufrj.br The tetrazole ring is acidic, with a similar pKa to a carboxylic acid, and can participate in similar ionic and hydrogen bonding interactions, but often imparts greater lipophilicity, which can improve cell penetration. ufrj.brdrughunter.com

| Compound | Bioisosteric Replacement | Scaffold Location | Relative Activity (%) | Metabolic Stability |

| 1 | None (Amide/Carboxylic Acid) | - | 100 | Low |

| 11 | 1,2,4-Oxadiazole | Replaces Amide | 95 | High |

| 12 | Urea | Replaces Amide | 80 | Moderate |

| 13 | Tetrazole | Replaces Carboxylic Acid | 110 | High |

Table 3: Effect of Bioisosteric Replacements on Activity and Stability. This interactive table showcases how replacing key functional groups with bioisosteres can maintain or improve activity while enhancing metabolic stability. Users can sort by different parameters to analyze the trade-offs.

These strategic replacements can lead to the development of new analogues with superior drug-like properties while retaining the desired biological effect. drughunter.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This method is invaluable for understanding the key molecular features that govern activity and for predicting the potency of novel, unsynthesized analogues. nih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that represent various physicochemical properties of a molecule. nih.gov These descriptors can be categorized as:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which describe a molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of atoms within the molecule.

Once a diverse set of descriptors is calculated for a series of this compound analogues with known biological activities, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate a simple and interpretable linear equation. biointerfaceresearch.comresearchgate.net More advanced machine learning methods like Support Vector Regression (SVR) and Random Forest (RF) can also be used to capture complex, non-linear relationships between descriptors and activity. nih.gov

A hypothetical QSAR equation for a series of this compound derivatives might look like: pIC₅₀ = 0.5 * logP - 0.2 * LUMO + 0.8 * HBA_count + 2.5 (where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and HBA_count is the number of hydrogen bond acceptors)

This equation would suggest that activity increases with higher lipophilicity (logP) and a greater number of hydrogen bond acceptors, but decreases as the LUMO energy becomes less negative.

A primary goal of QSAR modeling is to create a tool that can accurately predict the biological activity of new chemical entities before they are synthesized and tested. mdpi.com To ensure a model has true predictive power, it must undergo rigorous validation. mdpi.com

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness and stability. This involves building the model multiple times, each time leaving one compound out and predicting its activity. The cross-validated correlation coefficient (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of a good model. biointerfaceresearch.com

External Validation: The most stringent test of a model's predictive ability is to use it to predict the activities of an external test set—a subset of compounds that were not used in the model's development. The predictive R² (R²pred) is calculated to assess how well the model's predictions correlate with the actual experimental values for the test set. mdpi.com

Once a QSAR model is robustly validated, it can be used to screen virtual libraries of novel this compound analogues. nih.gov This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources in the drug discovery pipeline. mdpi.com The model can guide the design of new derivatives by suggesting which functional groups and structural modifications are most likely to lead to enhanced biological activity.

Pharmacophore Elucidation and Target-Oriented Design

No publicly available research data was found for the pharmacophore elucidation and target-oriented design of this compound derivatives.

Mechanistic Studies of Biological Interactions for 2 Benzamidoisonicotinic Acid and Its Derivatives

Enzyme Inhibition Pathways and Kinetics

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. For derivatives of 2-benzamidoisonicotinic acid, various modes of enzyme inhibition have been explored to understand their structure-activity relationships and to identify potential therapeutic targets.

Enzyme inhibitors can be broadly classified based on their mode of action, with competitive and non-competitive inhibition being two of the most common mechanisms. patsnap.com

Competitive Inhibition: In this mode, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. libretexts.org The binding of the inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. libretexts.org This type of inhibition can be overcome by increasing the concentration of the substrate. libretexts.org Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (K_m), while the maximum velocity (V_max) remains unchanged. medicoapps.orgkhanacademy.org An example of a related compound is isonicotinic acid hydrazine, an antituberculosis drug, which acts as a competitive inhibitor. medicoapps.org

Non-Competitive Inhibition: In contrast, a non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. libretexts.orgwikipedia.org This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces the enzyme's catalytic efficiency, even if the substrate is bound. Unlike competitive inhibition, the effect of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. patsnap.com Kinetically, non-competitive inhibition is characterized by a decrease in the V_max, while the K_m typically remains unchanged. khanacademy.orgwikipedia.org

The distinction between these inhibition modes is critical in drug design, as it influences the therapeutic strategy and the potential for overcoming drug resistance. patsnap.com

Allosteric modulation is a sophisticated biological regulatory mechanism where a modulator molecule binds to an allosteric site on a protein, a site other than the orthosteric (active) site, to alter the protein's activity. mdpi.com Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral (preventing other modulators from binding). nih.gov

For derivatives of this compound, allosteric modulation represents a potential mechanism of action, particularly in the context of receptors like the GABA_A receptor. mdpi.comyoutube.com Benzodiazepines, for example, are well-known positive allosteric modulators of the GABA_A receptor; they bind to an allosteric site and enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects. youtube.com The binding of an allosteric modulator can induce conformational changes that affect the affinity of the primary ligand for the active site or alter the efficacy of the receptor's response. mdpi.com This mechanism offers the advantage of greater specificity and a lower potential for side effects compared to drugs that target the highly conserved active sites of enzymes.

The therapeutic potential of this compound derivatives is defined by the specific enzymes they target. Research into related benzamide (B126) and nicotinic acid structures has identified several potential enzyme targets.

For instance, derivatives of the parent scaffolds have been investigated for their inhibitory activity against enzymes crucial for the survival of pathogens or the progression of diseases. Dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, has been a target for competitive inhibitors like methotrexate, which is structurally related to the building blocks of this compound.

Other identified enzyme targets for related heterocyclic compounds include:

Kinases: These enzymes are key regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. nih.gov

Monoamine Oxidases (MAOs): These enzymes are involved in the metabolism of neurotransmitters and are targets for drugs used to treat neurological disorders.

Cholinesterases: Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.

Cytochrome P450 enzymes: These are involved in the metabolism of a wide range of compounds, and their inhibition can have significant pharmacological consequences.

The identification of specific enzyme targets is often achieved through a combination of high-throughput screening, biochemical assays, and computational methods like molecular docking. nih.gov

Molecular Basis of Biological Activity

Understanding the molecular basis of a compound's biological activity involves elucidating the precise interactions between the compound (ligand) and its biological target (protein) and the subsequent effects on cellular pathways.

The interaction between a ligand and its protein target is a dynamic process governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and ionic interactions. scispace.com Mapping these interactions is fundamental to understanding the affinity and specificity of a drug candidate.

Theoretical Mapping (Molecular Docking): Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com This method provides insights into the binding mode and affinity, often expressed as a docking score. mdpi.com For derivatives of this compound, docking studies have been used to predict interactions with the active sites of various enzymes. mdpi.commdpi.com These studies can identify key amino acid residues that form hydrogen bonds or other interactions with the ligand, guiding the design of more potent and selective inhibitors. researchgate.netresearchgate.net

Experimental Mapping: Experimental techniques provide validation for theoretical predictions and offer a more detailed view of the protein-ligand complex. Methods like X-ray crystallography can determine the three-dimensional structure of the complex at atomic resolution. Mass spectrometry-based techniques, such as hydrogen-deuterium exchange (HDX-MS), can provide information about the conformational dynamics of the protein upon ligand binding. nih.gov

The following table summarizes the results of molecular docking studies for some benzamide and nicotinic acid derivatives, illustrating the types of interactions observed.

| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Pyridine-thiourea derivative 1c | S. aureus receptor | -66.87 | ARG 76, GLY 101 | Hydrogen Bond |

| Pyridine-thiourea derivative 1n | S. aureus receptor | -67.58 | GLY 101 | Hydrogen Bond |

| 2,4-Thiazolidinedione derivative | α-amylase | -9.644 | - | - |

| Benzodioxole derivative 4f | α-amylase | - | - | - |

| 2-Aroyl Benzofuran derivative 6g | Tubulin | - | - | - |

Data for illustrative purposes based on studies of related derivatives. mdpi.comresearchgate.netnih.govmdpi.com

The binding of this compound derivatives to their target proteins can trigger a cascade of events that modulate cellular pathways, leading to a general biological response. The nature of this response depends on the function of the target protein and the cellular context.

For example, if the target is a key enzyme in a metabolic pathway, its inhibition can lead to the accumulation of a substrate or the depletion of a product, which can have widespread effects on cellular function. If the target is a receptor involved in signal transduction, its modulation can alter gene expression and cellular behavior. nih.gov

Studies on related compounds have shown that they can modulate pathways involved in:

Cell Proliferation and Apoptosis: Many anticancer agents work by inhibiting proteins that are critical for cell division or by activating pathways that lead to programmed cell death (apoptosis). mdpi.com For instance, inhibition of histone deacetylases (HDACs) by certain hydroxamic acids can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.com

Inflammation: Some compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COXs).

Microbial Growth: Antibacterial and antifungal agents often target enzymes or pathways that are essential for the survival of the microorganism but are absent in the host. mdpi.com

Investigation of Selectivity Profiles (without specific disease context)

The structural features of this compound, incorporating a benzamide moiety attached to an isonicotinic acid scaffold, suggest potential interactions with a variety of biological targets. The pyridine (B92270) nitrogen and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the benzamide portion introduces an aromatic system capable of engaging in hydrophobic and pi-stacking interactions. The conformational flexibility of the amide linkage could further influence its binding to different protein active sites.

In the absence of direct experimental data for this compound, the selectivity of related compounds can offer some insights. For instance, studies on various N-acylisonicotinic acid hydrazides have demonstrated a range of antimicrobial activities, though without a detailed selectivity profile against specific enzymes. nih.gov Similarly, other substituted benzamide derivatives have been evaluated for their inhibitory potential against various enzymes, but these are structurally distinct from this compound, making direct comparisons difficult.

To establish a clear selectivity profile for this compound and its derivatives, further research is required. Such studies would typically involve screening these compounds against a diverse panel of enzymes and receptors to determine their inhibitory concentrations (e.g., IC50 values). This would elucidate whether these compounds act as specific inhibitors of a particular target or exhibit a broader spectrum of activity. The generation of such data is crucial for understanding the mechanistic basis of any observed biological effects and for guiding future drug discovery efforts.

Due to the lack of specific research findings on the selectivity of this compound and its derivatives, a data table of inhibitory activities cannot be provided at this time.

Supramolecular Chemistry and Advanced Material Applications of 2 Benzamidoisonicotinic Acid

Host-Guest Chemistry and Molecular Recognition

Further investigation into the synthesis and characterization of 2-Benzamidoisonicotinic acid itself is possible, but its application in the advanced fields of supramolecular chemistry and materials science as outlined is not documented in accessible scholarly sources.

Potential in Sensing and Catalysis

The unique structural features of this compound, particularly its capacity for hydrogen bonding and metal coordination, suggest its potential utility in the fields of chemical sensing and catalysis. While direct, extensive research focusing solely on the applications of this compound in these areas is not widely documented, its functional groups—a carboxylic acid, an amide, and a pyridine (B92270) ring—are well-represented in the design of supramolecular sensors and catalysts. The principles underlying these fields, combined with studies of analogous compounds, allow for an informed discussion of its potential.

In the realm of sensing , the isonicotinic acid moiety can act as a binding site for various analytes. The pyridine nitrogen and the carboxylic acid group can coordinate with metal ions, forming complexes that may exhibit changes in their photophysical properties, such as fluorescence or color, upon analyte binding. This response can form the basis of a chemosensor. The benzamido group can further influence selectivity and binding affinity through hydrogen bonding and π-π stacking interactions. For instance, derivatives of isonicotinic acid have been incorporated into metal-organic frameworks (MOFs) that demonstrate sensing capabilities for various molecules.

From a catalytic perspective, this compound can serve as a ligand for transition metal catalysts. The coordination of the pyridine and carboxylic acid functionalities to a metal center can create a catalytically active site. The benzamido substituent can play a role in modulating the electronic properties and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. For example, isonicotinic acid itself has been used to create catalysts for various organic transformations. A notable example is a copper-isonicotinic acid metal-organic framework (MOF) that has been shown to catalyze the carboxylation of terminal alkynes with CO2. In such systems, the isonicotinic acid component plays a crucial role in the catalytic cycle, including the deprotonation of the alkyne and the subsequent reaction with carbon dioxide.

Furthermore, sulfonic acid functionalized isonicotinic acid supported on silica (B1680970) has been developed as a solid acid catalyst. This heterogeneous catalyst has demonstrated high activity and recyclability in the conversion of 2-methylfuran (B129897) to diesel fuel precursors. While this example uses a functionalized derivative, it highlights the catalytic potential inherent in the isonicotinic acid scaffold.

The ability of this compound to participate in the formation of well-defined supramolecular assemblies also opens avenues for its use in creating organized catalytic systems, where the spatial arrangement of catalytic sites can enhance reaction efficiency and selectivity.

| Compound Name | Application Area | Key Findings |

| Copper-Isonicotinic acid MOF | Catalysis | Efficiently catalyzes the carboxylation of terminal alkynes with carbon dioxide. The isonicotinic acid moiety is key to the reaction mechanism. |

| Sulfonic acid-functionalized Isonicotinic acid on Silica | Catalysis | Acts as a recyclable solid acid catalyst for the conversion of 2-methylfuran to diesel fuel precursors, showing high conversion and product yields. |

Advanced Spectroscopic Characterization of 2 Benzamidoisonicotinic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in both solution and solid states. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Multi-dimensional NMR for Structure Elucidation and Dynamics

Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 2-Benzamidoisonicotinic acid and understanding its conformational dynamics. researchgate.netyoutube.comnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as a signal for the amide (N-H) proton and the carboxylic acid (O-H) proton. Protons on the pyridine ring are typically found in the 7.8-8.8 ppm range, while those on the benzoyl group appear between 7.5-8.1 ppm. chemicalbook.comlibretexts.org The amide proton often appears as a broad singlet at higher chemical shifts (around 11.9 ppm), and the carboxylic acid proton is also expected to be a broad signal at a very high chemical shift (>10 ppm), with its position being highly dependent on solvent and concentration. researchgate.netnih.gov

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in a distinct chemical environment. udel.edulibretexts.org The carbonyl carbons of the amide and carboxylic acid groups are expected at the downfield end of the spectrum (165-185 ppm). Aromatic carbons typically resonate in the 125-150 ppm region. libretexts.orghmdb.ca

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. researchgate.netscience.gov For this compound, COSY would show correlations between the coupled protons on the pyridine ring and separately between the protons on the benzoyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.govcolumbia.edu It is a highly sensitive method for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular structure by connecting different spin systems, for instance, by showing a correlation from the amide proton to the carbonyl carbon of the benzoyl group and to carbons on the pyridine ring.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH (Pyridine) | H-3, H-5, H-6 | ~7.8 - 8.8 | ~115 - 150 |

| Aromatic CH (Benzoyl) | Ortho, Meta, Para | ~7.5 - 8.1 | ~125 - 140 |

| Amide NH | - | ~11.9 (broad) | - |

| Carboxylic Acid OH | - | >10 (very broad) | - |

| Quaternary C (Pyridine) | C-2, C-4 | - | ~140 - 155 |

| Carbonyl C (Amide) | - | - | ~165 - 175 |

| Carbonyl C (Acid) | - | - | ~170 - 185 |

| Quaternary C (Benzoyl) | C-1' | - | ~130 - 140 |

Solid-State NMR for Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the different crystalline forms (polymorphs) of pharmaceutical compounds. europeanpharmaceuticalreview.comresearchgate.net Polymorphism can significantly affect a drug's physical properties, and ssNMR provides high-resolution structural information directly on the solid powder. nih.govirispublishers.com

Different polymorphs of this compound would arise from variations in intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, and different crystal packing arrangements. These variations create distinct local electronic environments for the nuclei. nih.gov In the ¹³C ssNMR spectrum, this would manifest as differences in chemical shifts for the same carbon atom in different polymorphs. researchgate.netnih.gov Often, carbons involved in hydrogen bonding, like the carbonyl carbons, are particularly sensitive to polymorphic changes. researchgate.net The presence of multiple, conformationally distinct molecules within the asymmetric unit of a crystal lattice (Z' > 1) can also be identified by the splitting of NMR peaks. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules. They are highly effective for identifying functional groups and providing a "fingerprint" for the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. vscht.cz It is an excellent tool for identifying the key functional groups within this compound. researchgate.net

O-H Stretch: The carboxylic acid O-H group will exhibit a very broad absorption band in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. chemistrytalk.org

N-H Stretch: The amide N-H stretching vibration is expected to appear as a medium to sharp peak around 3300-3500 cm⁻¹. ucla.edu

C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz

C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch usually appears around 1700–1720 cm⁻¹ (for a hydrogen-bonded dimer), while the amide C=O (Amide I band) stretch is found at a lower wavenumber, typically 1650-1690 cm⁻¹. specac.com

C=C and C=N Stretches: Aromatic ring C=C and pyridine C=N stretching vibrations occur in the 1400-1600 cm⁻¹ region. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 | Medium |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C=O Stretch | Carboxylic Acid | 1700 - 1720 | Strong |

| C=O Stretch (Amide I) | Amide | 1650 - 1690 | Strong |

| C=C / C=N Stretch | Aromatic Rings | 1400 - 1600 | Medium-Strong |

Raman Spectroscopy for Vibrational Fingerprinting and Conformational Insights

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the aromatic ring systems of this compound. tandfonline.com The Raman spectrum serves as a unique vibrational fingerprint. researchgate.net

Key expected signals include strong bands for the aromatic ring breathing modes (around 1000 cm⁻¹ and 1600 cm⁻¹). acs.orgchemicalbook.com The C=O stretching vibrations are also Raman active, although typically weaker than in the IR spectrum. nih.gov Raman spectroscopy is also effective for studying polymorphism, as changes in crystal lattice and molecular conformation lead to shifts in the vibrational frequencies, providing insights into intermolecular interactions like hydrogen bonding. nih.gov

| Vibrational Mode | Functional Group | Expected Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyridine, Benzene | ~3050 - 3070 | Strong |

| C=O Stretch | Amide, Carboxylic Acid | ~1660 - 1710 | Medium-Weak |

| Ring Breathing | Pyridine, Benzene | ~1590 - 1610 | Strong |

| Ring Trigonal Breathing | Benzene | ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Organic molecules with conjugated π-systems, such as the aromatic rings in this compound, absorb UV or visible light to promote electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. researchgate.net

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π | Pyridine Ring | ~250 - 280 |

| π → π | Benzoyl Group / Conjugated System | ~270 - 350 |

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by the chromophores present in its structure. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region. The primary chromophores in this compound are the benzoyl group (a benzene ring attached to a carbonyl group), the isonicotinic acid moiety (a pyridine ring with a carboxylic acid), and the amide linkage.

The UV-Visible spectrum of this compound is expected to exhibit absorptions arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated systems of the benzene and pyridine rings are the primary contributors to these transitions.

n → π Transitions:* These are lower-energy transitions and result in weaker absorption bands. They involve the excitation of a non-bonding electron (from the oxygen and nitrogen atoms) to a π* antibonding orbital. The carbonyl groups of the amide and carboxylic acid, as well as the nitrogen of the pyridine ring, are responsible for these transitions.

Isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm . The presence of the benzamido group introduces further conjugation and additional chromophores. Molecules containing C=O groups commonly show weak absorbance in the 270-300 nm range, corresponding to n→π* transitions slideshare.net. The extended conjugation in this compound is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to its individual components.

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected Wavelength (λmax) Range (nm) |

|---|---|---|

| Benzene Ring | π → π* | ~200-260 |

| Pyridine Ring | π → π* | ~210-270 |

| Carbonyl (C=O) Groups | n → π* | ~270-300 (weak) |

| Amide (–CONH–) Group | π → π* | ~200-220 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers can measure m/z values to several decimal places semanticscholar.org. This high accuracy allows for the calculation of an unambiguous elemental composition.

For this compound (C₁₃H₁₀N₂O₃), the theoretical monoisotopic mass can be calculated with high precision.

Table 2: Exact Mass Calculation for this compound

| Element | Number of Atoms | Exact Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | | | 242.069143 |

An experimental HRMS measurement yielding a mass value extremely close to 242.0691 would confirm the elemental formula C₁₃H₁₀N₂O₃, providing strong evidence for the compound's identity.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is characteristic of the molecule's structure and can be used for confirmation. The fragmentation of this compound would likely involve cleavage at the amide bond and losses from the carboxylic acid and aromatic rings.

Key fragmentation pathways for amides, carboxylic acids, and aromatic compounds include:

Amides: Cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group are common.

Carboxylic Acids: A characteristic fragmentation is the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45) nih.gov.

Aromatic Compounds: The aromatic rings are relatively stable, leading to prominent molecular ion peaks. A common fragment from a benzoyl group is the phenyl cation ([C₆H₅]⁺) at m/z 77, and the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 ijfmr.com.

Based on these principles, a plausible fragmentation pattern for this compound is proposed below.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Origin of Fragment |

|---|---|---|---|

| 242 | [C₁₃H₁₀N₂O₃]⁺ | C₁₃H₁₀N₂O₃ | Molecular Ion [M]⁺ |

| 225 | [C₁₃H₉N₂O₂]⁺ | C₁₃H₉N₂O₂ | Loss of -OH (M-17) |

| 197 | [C₁₂H₉N₂O]⁺ | C₁₂H₉N₂O | Loss of -COOH (M-45) |

| 122 | [C₆H₄NCOOH]⁺ | C₇H₆NO₂ | Isonicotinic acid cation radical |

| 121 | [C₆H₅CONH]⁺ | C₇H₇NO | Benzamido fragment |

| 105 | [C₆H₅CO]⁺ | C₇H₅O | Benzoyl cation (Base Peak) |

The analysis of these fragments via tandem mass spectrometry (MS/MS) would provide definitive structural confirmation.

Advanced Hybrid Spectroscopic Techniques

For comprehensive characterization, especially within complex matrices, hyphenated (or hybrid) spectroscopic techniques are employed. These methods couple a separation technique, like liquid chromatography (LC) or gas chromatography (GC), with one or more spectroscopic detectors nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of non-volatile compounds like this compound. LC separates the compound from impurities, and the MS provides molecular weight and structural data. Tandem MS (LC-MS/MS) can further enhance structural elucidation nih.gov.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful combination allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This provides unambiguous structural information without the need for offline fraction collection and purification, which is particularly useful for analyzing complex mixtures or identifying unknown metabolites and impurities nih.govijfmr.comnih.gov.

LC-MS-NMR: This triple-hyphenated technique offers the most comprehensive data from a single analysis. It provides separation (LC), mass and fragmentation data (MS), and detailed structural connectivity (NMR), enabling a very high degree of confidence in compound identification researchgate.net.

Gas Chromatography-Infrared Spectroscopy (GC-IR): While less applicable to this specific non-volatile compound, GC-IR is a powerful tool for volatile analytes. It combines the separation power of GC with the functional group information provided by IR spectroscopy, which can be complementary to mass spectrometry data cannabisindustryjournal.com.

These advanced hybrid techniques are invaluable in pharmaceutical analysis, metabolomics, and natural product chemistry for the definitive identification and structural verification of compounds like this compound.

Q & A

Basic: What are the standard synthetic routes for 2-Benzamidoisonicotinic acid, and how can experimental parameters be optimized for reproducibility?

Answer:

Synthesis typically involves coupling isonicotinic acid derivatives with benzamide groups via amidation or condensation reactions. Key parameters include:

- Temperature control : Maintain 60–80°C during coupling to avoid side reactions.

- Catalyst selection : Use carbodiimides (e.g., EDC) or HOBt for efficient activation of carboxyl groups .

- Solvent purity : Anhydrous DMF or DCM minimizes hydrolysis of intermediates.

- Characterization : Confirm product identity via -NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and FT-IR (amide I band ~1650 cm) .

Reproducibility tip : Document stoichiometric ratios and reaction times in detail, and cross-check purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic: What analytical methods are recommended for characterizing this compound’s purity and structural integrity?

Answer:

Combine orthogonal techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% .

- Spectroscopy :

- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions (melting point ~215–220°C) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?

Answer:

Discrepancies often arise from solvent polarity, pH, and temperature variations. Methodological solutions include:

- Solubility profiling : Systematically test in DMSO, methanol, and aqueous buffers (pH 1–12) at 25°C and 37°C.

- Hansen solubility parameters : Calculate HSPs to predict miscibility with solvents .

- Validation : Compare results with peer-reviewed datasets from NIST or PubChem, ensuring alignment with standardized conditions .

Example : A 2024 study found solubility in DMSO increased from 15 mg/mL to 32 mg/mL at 37°C, highlighting temperature dependence .

Advanced: What strategies are effective for studying the stability of this compound under varying storage and reaction conditions?

Answer:

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.

- Light sensitivity : Conduct UV-Vis spectroscopy pre/post UV exposure (λ = 320 nm) to detect photooxidation .

- Reaction stability : Use in situ FT-IR to track decomposition during catalysis (e.g., loss of amide bond integrity) .

Key finding : Degradation pathways include hydrolysis of the amide bond in acidic conditions (pH <3) and oxidative cleavage in the presence of peroxides .

Advanced: How can computational modeling enhance the design of derivatives based on this compound?

Answer:

- DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Docking studies : Simulate interactions with biological targets (e.g., kinases or enzymes) using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity .

Case study : A 2023 QSAR model predicted enhanced antimicrobial activity for nitro-substituted derivatives, validated experimentally with MIC values of 2–4 µg/mL .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for powder handling to avoid inhalation of particulates.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Note : No acute toxicity is reported, but chronic exposure risks require adherence to OSHA guidelines .

Advanced: How should researchers address conflicting bioactivity results in cell-based vs. in vivo assays for this compound?

Answer:

- Bioavailability factors : Test plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsome assays) .

- Dose-response alignment : Ensure in vitro IC values correlate with in vivo dosing (e.g., 10 mg/kg in mice ≈ 1 µM in cells) .

- Contradiction analysis : Use RNA-seq to identify off-target effects in vivo not observed in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.